
N-(3-(quinolin-8-yloxy)propyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(quinolin-8-yloxy)propyl)isonicotinamide is a synthetic organic compound that features a quinoline moiety linked to an isonicotinamide group via a propyl chain
作用机制
Target of Action
N-(3-(Quinolin-8-yloxy)propyl)isonicotinamide, also known as N-(3-quinolin-8-yloxypropyl)pyridine-4-carboxamide, is a quinoline derivative . Quinoline derivatives are known to exhibit a wide range of biological activities and are often used in drug discovery . .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to interact with dna gyrase and type iv topoisomerase, which are essential enzymes in bacterial dna replication .
Result of Action
Quinoline derivatives are known to have antimicrobial activity, suggesting that they may exert their effects by disrupting bacterial dna replication .
生化分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins .
Cellular Effects
In cellular studies, N-(3-(quinolin-8-yloxy)propyl)isonicotinamide has shown potential cytotoxic activity against liver (HepG2) cell line . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(quinolin-8-yloxy)propyl)isonicotinamide typically involves the following steps:
-
Formation of Quinolin-8-yloxypropyl Intermediate
Starting Materials: Quinoline and 3-bromopropanol.
Reaction: Quinoline is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate to form 3-(quinolin-8-yloxy)propanol.
Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Coupling with Isonicotinamide
Starting Materials: 3-(quinolin-8-yloxy)propanol and isonicotinoyl chloride.
Reaction: The intermediate 3-(quinolin-8-yloxy)propanol is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to form this compound.
Conditions: This step is typically performed in an inert atmosphere, such as under nitrogen, to prevent moisture from affecting the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing efficient purification techniques such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
N-(3-(quinolin-8-yloxy)propyl)isonicotinamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of quinoline N-oxide derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can yield reduced quinoline derivatives.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Solvents: Organic solvents like DMF, dichloromethane (DCM), or ethanol are commonly used.
Catalysts: Transition metal catalysts such as palladium or platinum may be employed in certain reactions.
Temperature: Reactions are typically conducted at elevated temperatures to enhance reaction rates.
科学研究应用
N-(3-(quinolin-8-yloxy)propyl)isonicotinamide has several scientific research applications:
-
Medicinal Chemistry
Antimicrobial Agents: The compound’s quinoline moiety is known for its antimicrobial properties, making it a candidate for developing new antibiotics.
Anticancer Agents: Research has shown that quinoline derivatives can exhibit anticancer activity by inhibiting cell proliferation.
-
Biological Studies
Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly enzymes involved in DNA replication and repair.
Receptor Binding: It may serve as a ligand in receptor binding studies to understand its interaction with biological targets.
-
Industrial Applications
Catalysis: Quinoline derivatives are used as catalysts in various organic reactions.
Material Science: The compound can be incorporated into materials for electronic and photonic applications.
相似化合物的比较
Similar Compounds
Quinoline: A basic structure found in many biologically active compounds.
Isonicotinamide: A derivative of nicotinamide with various pharmacological properties.
Quinolin-8-ol: Known for its metal-chelating properties and use in medicinal chemistry.
Uniqueness
N-(3-(quinolin-8-yloxy)propyl)isonicotinamide is unique due to its combined structural features of quinoline and isonicotinamide, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields of science and industry.
属性
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(15-7-11-19-12-8-15)21-10-3-13-23-16-6-1-4-14-5-2-9-20-17(14)16/h1-2,4-9,11-12H,3,10,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBXVBMNPDYKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=NC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
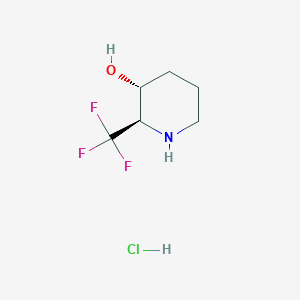
![N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2984101.png)
![(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2984102.png)
methanone](/img/structure/B2984103.png)
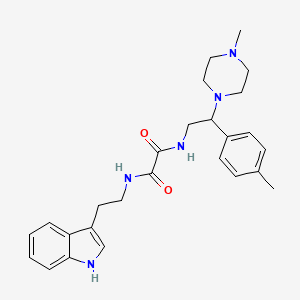
![1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984106.png)
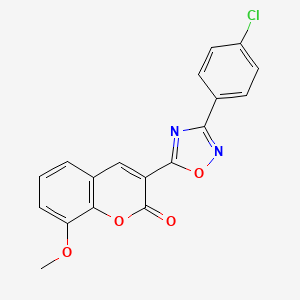
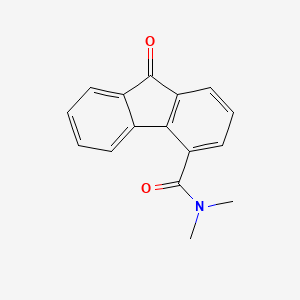
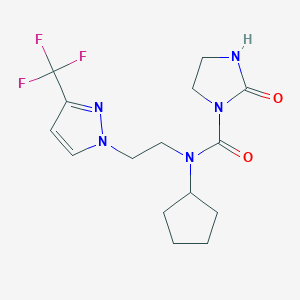
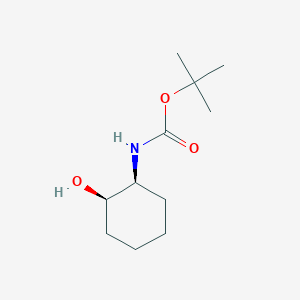
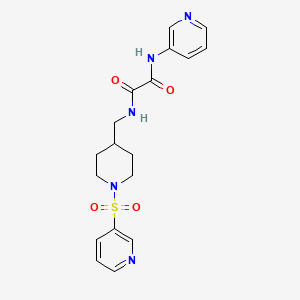
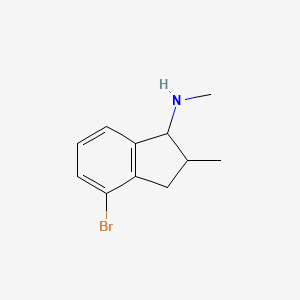
![2,3-Difluoro-N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]pyridine-4-carboxamide](/img/structure/B2984118.png)
![methyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2984120.png)
